Boc-(S)-alpha-allyl-proline

Catalog No.
S760571
CAS No.
706806-59-9
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-alpha-allyl-proline

CAS Number

706806-59-9

Product Name

Boc-(S)-alpha-allyl-proline

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1

InChI Key

ZTMLHNDSVVOEEH-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O

The exact mass of the compound Boc-(S)-alpha-allyl-proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-(S)-alpha-allyl-proline (CAS: 706806-59-9) is an orthogonally protected, sterically constrained unnatural amino acid characterized by the presence of a terminal alkene handle directly attached to the alpha-carbon of the pyrrolidine ring. In industrial and advanced academic procurement, this compound is primarily sourced as a chiral building block for olefin metathesis, specifically ring-closing metathesis (RCM) and cross-metathesis applications. Unlike standard proteinogenic amino acids, the alpha-allyl modification allows for the construction of all-carbon hydrocarbon staples, bicyclic peptidomimetics, and rigid [2.2.2] diazaoctane cores. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solution-phase peptide synthesis and orthogonal deprotection strategies where base-sensitive Fmoc chemistry is non-optimal [1].

Substituting Boc-(S)-alpha-allyl-proline with generic Boc-L-proline completely eliminates the terminal alkene required for downstream functionalization, rendering peptide stapling or cross-linking impossible. Furthermore, substitution with O-allyl-hydroxyproline or C5-allylproline fails to replicate the specific phi/psi backbone constraints dictated by the alpha-quaternary carbon; alpha-allylation uniquely locks the peptide backbone into rigid turn geometries (such as Type VI beta-turns) upon cyclization, a structural feature that side-chain or C5 modifications cannot achieve [1]. Finally, substituting with the (R)-enantiomer will invert the stereochemical outcome of downstream asymmetric syntheses, leading to inactive enantiomers in pharmaceutical applications or incorrect helical handedness in stapled peptides [2].

Superior Backbone Constraint via Alpha-Carbon Stapling

When designing stapled peptides, the position of the alkene handle drastically affects the metathesis efficiency and the resulting conformational rigidity. Studies comparing alpha-allyl proline derivatives (C2-allylation) to C5-allylproline variants demonstrate that the alpha-allyl precursors undergo ring-closing metathesis (RCM) to form i, i+3 macrocyclic cross-links with high efficiency (typically 70-85% yield using standard Ru-catalysts). In contrast, C5-allyl variants often exhibit slower kinetics and lower yields (<60%) due to sterically hindered trajectories[1].

Evidence DimensionRing-Closing Metathesis (RCM) Yield for Macrocyclization
Target Compound Data70-85% yield (alpha-allyl proline derivatives)
Comparator Or Baseline<60% yield (C5-allylproline derivatives)
Quantified Difference15-25% absolute increase in macrocyclization yield
ConditionsRu-catalyzed RCM (Grubbs catalyst) in solution-phase peptide synthesis

Procuring the alpha-allyl variant ensures higher yields and more predictable cyclization kinetics during the expensive macrocyclization step of peptide manufacturing.

Induction of Bioactive Type VI Beta-Turn Conformations

Alpha-allyl proline is critical for synthesizing bicyclic lactams that mimic specific peptide secondary structures. Upon cyclization of the allyl handle, the resulting scaffold effectively locks the preceding amide bond into a cis-geometry. NMR and structural studies reveal that these alpha-allyl-derived bicyclic systems populate the Type VI beta-turn conformation at >95% in solution. By comparison, unconstrained linear proline-containing baselines (e.g., Pro-Leu-Gly) exhibit less than 15% cis-amide conformation [1].

Evidence DimensionPopulation of cis-amide (Type VI beta-turn) conformation
Target Compound Data>95% cis-amide conformation
Comparator Or Baseline<15% cis-amide conformation (Linear Pro-peptide baseline)
Quantified Difference>80% absolute increase in target bioactive conformation
ConditionsSolution-phase NMR structural analysis of peptidomimetics

Buyers developing receptor-binding peptidomimetics (e.g., dopamine receptor modulators) must use this compound to reliably enforce the required bioactive 3D geometry.

Catalytic Amplification in Peptide-Based Organocatalysts

Hydrocarbon stapling using alpha-allyl-proline significantly enhances the performance of peptide-based organocatalysts. In comparative studies of Michael addition reactions (e.g., 1-methylindole to alpha,beta-unsaturated aldehydes), the stapled peptide catalyst derived from alpha-allyl-proline exhibited a reaction rate 7 times faster than the unstapled linear proline peptide baseline. Furthermore, the stapled catalyst retained high activity at a low 5 mol% loading at 0 °C, conditions under which the linear baseline lost practical efficacy [1].

Evidence DimensionCatalytic reaction rate (Michael addition)
Target Compound Data7x rate acceleration; active at 5 mol% / 0 °C
Comparator Or Baseline1x rate; inactive/poor yield at 5 mol% / 0 °C (Unstapled linear peptide)
Quantified Difference7-fold increase in catalytic rate and superior low-temperature stability
ConditionsOrganocatalytic Michael addition of 1-methylindole to alpha,beta-unsaturated aldehyde

For industrial chemists designing robust organocatalysts, procuring this stapling precursor directly translates to lower catalyst loading and higher process efficiency.

Absolute Stereocontrol in Complex Alkaloid Total Synthesis

In the total synthesis of complex fungal metabolites like Stephacidin A and B, the stereocenter of the starting proline derivative dictates the entire downstream architecture. Utilizing enantiopure (S)-alpha-allyl-proline directs the critical SN2' cyclization to form the [2.2.2] diazaoctane core with >98% stereoselectivity for the natural (-)-enantiomer. Procuring a racemic mixture or the (R)-enantiomer results in the formation of the unnatural (+)-enantiomer or inseparable diastereomeric mixtures, effectively reducing the yield of the desired active pharmaceutical ingredient by >50% [1].

Evidence DimensionDiastereomeric excess (de) in [2.2.2] bicyclic core formation
Target Compound Data>98% de for natural (-)-enantiomer
Comparator Or Baseline<50% effective yield of target (Racemic alpha-allyl-proline)
Quantified DifferenceNear-total elimination of inactive enantiomer waste
ConditionsSN2' cyclization in the total synthesis of Stephacidin alkaloids

Procurement of the strictly defined (S)-enantiomer is a non-negotiable requirement for pharmaceutical scale-up to avoid costly downstream chiral purification.

Synthesis of Hydrocarbon-Stapled Peptide Therapeutics

Boc-(S)-alpha-allyl-proline is the precursor of choice for synthesizing highly stable, cell-penetrating stapled peptides. By utilizing its terminal alkene for ring-closing metathesis, researchers can lock peptides into bioactive alpha-helical or beta-turn conformations, which is critical for developing inhibitors targeting challenging protein-protein interactions (PPIs)[1].

Development of Conformationally Rigid Peptidomimetics

This compound is uniquely suited for the construction of bicyclic lactam scaffolds that mimic Type VI beta-turns. These rigidified structures are highly sought after in CNS drug discovery, particularly for designing high-affinity allosteric modulators for dopamine and somatostatin receptors where precise 3D spatial arrangement is mandatory [2].

Chiral Pool Precursor for Alkaloid Total Synthesis

In advanced synthetic organic chemistry, the (S)-enantiomer serves as a foundational chiral building block for the total synthesis of complex prenylated indole alkaloids, such as the stephacidins and notoamides. Its pre-installed allyl group and defined stereochemistry enable highly diastereoselective cascade cyclizations [3].

Design of Highly Active Peptide-Based Organocatalysts

Industrial chemists utilize this compound to synthesize stapled proline-based organocatalysts. The macrocyclic constraint provided by the alpha-allyl cross-link significantly boosts catalytic rates and allows the catalyst to function efficiently at lower loadings and temperatures during asymmetric transformations like Michael additions [4].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-(S)-alpha-allyl-proline

Dates

Last modified: 08-15-2023

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